2-(acetylamino)-6-tert-butyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
2-(acetylamino)-6-tert-butyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule belonging to the benzothiophene family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acetylamino)-6-tert-butyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps, typically starting with the benzothiophene core. Common reactions include:
Acylation: : Introduction of the acetylamino group can be achieved via an acylation reaction using acetic anhydride.
Alkylation: : Incorporating the tert-butyl group through Friedel-Crafts alkylation.
Amination: : Coupling the 2-methoxyphenylamine with the carboxamide moiety through a condensation reaction.
Industrial Production Methods
On an industrial scale, the synthesis would focus on optimizing yields and purity. Techniques such as high-temperature reflux, column chromatography, and crystallization might be employed to ensure the quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the tert-butyl group, forming various oxidized products.
Reduction: : Reductive conditions might target the carboxamide moiety, reducing it to an amine.
Substitution: : The aromatic rings allow for electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Use of lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Use of halogenating agents (e.g., bromine) or nitrating mixtures (e.g., nitric acid).
Major Products Formed
Depending on the reaction, products could include various oxidized derivatives, reduced amine versions, and substituted benzothiophene compounds.
Scientific Research Applications
2-(acetylamino)-6-tert-butyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been explored in:
Chemistry: : As a precursor in organic synthesis and material science.
Biology: : Investigated for its potential as an enzyme inhibitor.
Medicine: : Studied for its therapeutic properties, particularly in targeting specific biological pathways.
Industry: : Used in the development of new materials and chemical products.
Mechanism of Action
The compound's mechanism of action often involves its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions may inhibit or modify the activity of these targets, leading to various biological effects. Pathways typically involve modifications at the cellular or molecular level, altering biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(acetylamino)-6-tert-butylbenzothiophene
N-(2-methoxyphenyl)-4,5,6,7-tetrahydrobenzothiophene-3-carboxamide
2-tert-butyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydrobenzothiophene
Uniqueness
The unique combination of the acetylamino, tert-butyl, and methoxyphenyl groups in 2-(acetylamino)-6-tert-butyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide confers distinct physical and chemical properties, making it a versatile compound for various research and industrial applications.
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Properties
IUPAC Name |
2-acetamido-6-tert-butyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-13(25)23-21-19(20(26)24-16-8-6-7-9-17(16)27-5)15-11-10-14(22(2,3)4)12-18(15)28-21/h6-9,14H,10-12H2,1-5H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBWVNYXXMJECX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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